5-bromo-N-(isochroman-3-ylmethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c16-14-6-5-13(20-14)15(18)17-8-12-7-10-3-1-2-4-11(10)9-19-12/h1-6,12H,7-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXWLOUVZZRQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(isochroman-3-ylmethyl)furan-2-carboxamide typically involves the reaction of 5-bromo-2-furoic acid with isochroman-3-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(isochroman-3-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrogenated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-(isochroman-3-ylmethyl)furan-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(isochroman-3-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Analogs of 5-Bromofuran-2-Carboxamides
Key Observations :
- Hydrazide Derivatives : The hydrazide analog () demonstrated strong COX-2 binding affinity, suggesting that the isoniazid-derived substituent enhances interactions with enzyme active sites .
- Heterocyclic Substituents : Imidazo[1,2-a]pyridine () and thiazole () substituents correlate with Nurr1 agonism and antimicrobial activity, respectively, highlighting the role of nitrogen-rich heterocycles in target specificity .
- Thiophene vs.
Critical Analysis :
- The MNBA/DMAP method () offers mild conditions and high yields, advantageous for sensitive substrates .
- Palladium-catalyzed cross-coupling () enables rapid diversification but requires stringent anhydrous conditions .
- Lower yields in classical amidation () may reflect steric hindrance from bulky substituents or side reactions .
Physicochemical and Pharmacokinetic Insights
Biological Activity
5-bromo-N-(isochroman-3-ylmethyl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring substituted with a bromine atom and an isochroman-3-ylmethyl group. This unique structure contributes to its diverse biological activities. The presence of the furan moiety is particularly notable, as furan-containing compounds are known for their therapeutic advantages, including anti-inflammatory, analgesic, and anticancer effects.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. It may interact with various signaling pathways involved in cancer cell survival and proliferation.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens, potentially through mechanisms that disrupt cellular integrity or inhibit essential metabolic pathways.
Anticancer Studies
Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. Notably:
- Cell Line Testing : The compound was tested against breast cancer (MCF-7), lung cancer (A549), and colon cancer cell lines. Results indicated significant growth inhibition, with IC50 values demonstrating its potency (e.g., IC50 values ranged from 7.17 µM to 19.53 µM for different derivatives) .
Antimicrobial Studies
The antimicrobial efficacy of the compound has been explored against various bacterial strains:
- Bacterial Inhibition : In vitro assays demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.
Case Studies
- VEGFR-2 Inhibition : A study investigated the compound's ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. The results showed moderate inhibitory activity with an IC50 value of approximately 435 nM, suggesting potential applications in antiangiogenic therapy .
- Toxicity Assessment : The chick embryo model was utilized to assess the toxicity profile of the compound, revealing no significant toxic effects at therapeutic concentrations, which supports its potential as a safe therapeutic agent .
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 5-bromo-N-(phenylmethyl)furan-2-carboxamide | Furan ring with phenylmethyl substitution | Moderate anticancer properties |
| 5-chloro-N-(isochroman-3-ylmethyl)furan-2-carboxamide | Chlorine substitution instead of bromine | Antimicrobial and anticancer |
The unique substitution pattern in this compound enhances its biological activity compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
